methyl 4-({[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}sulfamoyl)benzoate
Description
Methyl 4-({[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}sulfamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a sulfamoyl group linked to a pyrrolidine-thiazole moiety.
Properties
IUPAC Name |
methyl 4-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-23-15(20)12-4-6-14(7-5-12)25(21,22)18-11-13-3-2-9-19(13)16-17-8-10-24-16/h4-8,10,13,18H,2-3,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRMBYNDVANKJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCCN2C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}sulfamoyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the pyrrolidine ring. The final step involves the coupling of these intermediates with a benzoate ester under specific reaction conditions, such as the use of coupling reagents like TBTU and bases like lutidine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The benzoate ester can be reduced to the corresponding alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the benzoate ester yields the corresponding alcohol .
Scientific Research Applications
Methyl 4-({[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}sulfamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-({[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The sulfonamide group can interact with proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .
Comparison with Similar Compounds
Substituent Variations in Benzoate Esters
The benzoate ester scaffold is common in bioactive molecules. Key structural variations among analogs include:
Key Observations :
- Ester Group : Methyl esters (target compound, LS-03205, tribenuron-methyl) generally exhibit higher metabolic stability compared to ethyl esters (I-6230, I-6373), which may influence bioavailability .
- Functional Groups: The sulfamoyl group in the target compound and tribenuron-methyl contrasts with amino (-NH-) or thio (-S-) groups in other analogs.
- Heterocycles : Thiazole (target compound) and thiadiazole (LS-03205) rings differ in electronic properties; thiazole’s sulfur and nitrogen atoms may confer distinct binding profiles compared to pyridazine (I-6230) or isoxazole (I-6373) .
Structural-Activity Relationships (SAR)
- Thiazole vs.
- Sulfamoyl vs. Thio/Ether Groups : Sulfamoyl’s rigidity and hydrogen-bonding capacity may enhance target specificity over I-6373’s flexible thioether .
- Methyl vs. Ethyl Esters : Methyl esters (target compound, LS-03205) likely exhibit faster hydrolysis in vivo than ethyl analogs, affecting duration of action .
Biological Activity
Methyl 4-({[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}sulfamoyl)benzoate (CAS Number: 1705052-11-4) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H19N3O4S2. The compound features a benzoate moiety linked to a sulfamoyl group, which is further connected to a pyrrolidine derivative with a thiazole substituent. This structural configuration is significant for its biological interactions.
Antitumor Activity
Research indicates that derivatives of thiazole and pyrrolidine exhibit notable antitumor properties. For instance, compounds similar to this compound have been tested against various cancer cell lines. In vitro studies have shown that certain derivatives demonstrate significant cytotoxic effects against leukemia subpanel cell lines with GI₅₀ values ranging from 1.64 μM to 4.58 μM .
Antibacterial and Antifungal Properties
The sulfamoyl group in the compound contributes to its antibacterial activity. Studies on related sulfamoyl-containing compounds have demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Additionally, some derivatives have shown antifungal activity against phytopathogenic fungi, indicating potential agricultural applications .
Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies of related compounds have shown promise in treating conditions like Alzheimer's disease and other neurodegenerative disorders due to their ability to inhibit AChE effectively .
Case Studies and Research Findings
Case Study 1: Anticancer Activity Evaluation
A series of thiazole-pyrrolidine derivatives were synthesized and evaluated for their anticancer activity using the DTP NCI protocol. Among these, specific compounds exhibited strong activity against leukemia cell lines, highlighting the therapeutic potential of this class of compounds in cancer treatment .
Case Study 2: Antibacterial Activity Assessment
In a comparative study, several sulfamoyl derivatives were tested for antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives had superior antibacterial activity compared to traditional antibiotics, suggesting their potential as novel antimicrobial agents .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
